

# PD 173955 analog 1 kinase selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238

Get Quote

An In-Depth Technical Guide on the Kinase Selectivity Profile of PD 173955 and Its Analogs

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount for assessing its therapeutic potential and potential off-target effects. This technical guide provides a detailed overview of the kinase selectivity of the pyrido[2,3-d]pyrimidine-based inhibitor, PD 173955, and available data for its analogs, with a specific focus on what is publicly known about "PD 173955 analog 1."

## Introduction

PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[1][2] It also exhibits significant inhibitory activity against Src family kinases and the c-Kit receptor tyrosine kinase.[1][3][4][5] The development of analogs of PD 173955 has been pursued to either refine its primary target activity, explore new therapeutic applications, or to create "kinase inactive" versions for studying other cellular effects.[6][7][8] This guide synthesizes the available quantitative data, experimental methodologies, and relevant signaling pathways to provide a comprehensive technical resource.

# **Quantitative Kinase Inhibition Data**

The following tables summarize the known quantitative kinase inhibition data for PD 173955 and the limited information available for one of its designated analogs.

Table 1: Kinase Inhibition Profile of PD 173955



| Kinase Target                 | IC50 (nM)                    | Assay Type                   | Reference |
|-------------------------------|------------------------------|------------------------------|-----------|
| Bcr-Abl                       | 1-2                          | In vitro kinase assay        | [1][2][3] |
| Bcr-Abl dependent cell growth | 2-35                         | Cellular proliferation assay | [1][4]    |
| c-Kit                         | ~25<br>(autophosphorylation) | Cellular assay               | [1][3]    |
| c-Kit dependent cell growth   | 40                           | Cellular proliferation assay | [1][4]    |
| Src                           | ~22                          | In vitro kinase assay        | [2][4][5] |
| Yes                           | ~22                          | In vitro kinase assay        | [4]       |
| Abl                           | ~22                          | In vitro kinase assay        | [4]       |

Table 2: Kinase Inhibition Data for PD 173955 Analogs

| Analog<br>Designation                                | Kinase Target | IC50 (μM)                   | Assay Type            | Reference |
|------------------------------------------------------|---------------|-----------------------------|-----------------------|-----------|
| PD 173955<br>analog 1<br>(Compound 26)               | EGFR          | 0.19                        | In silico             | [9]       |
| Kinase inactive<br>analogs (e.g.,<br>3m, 5b, 5c, 5f) | Abl, Src      | >10 (weak or no inhibition) | Kinase activity assay | [6]       |

Note: The data for "**PD 173955 analog 1**" is based on a computational prediction and has not been experimentally verified in the cited literature.

# **Experimental Protocols**

The determination of a kinase selectivity profile involves screening a compound against a panel of purified kinases and measuring its ability to inhibit the activity of each kinase.



# General Kinase Selectivity Profiling Protocol (Radiometric Assay)

This protocol is a generalized representation of a high-throughput kinase screening process.

- Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination.
- Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is
  prepared containing the purified kinase, a suitable substrate (peptide or protein), and a
  reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).
- Assay Initiation: The kinase reaction is initiated by adding ATP, often radiolabeled with <sup>33</sup>P (γ<sup>33</sup>P-ATP), to the reaction mixture containing the kinase, substrate, and the test compound.
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
- Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate transferred to the substrate is quantified. This is often done by spotting the reaction mixture onto a filter membrane that captures the substrate, followed by washing away the unincorporated y-<sup>33</sup>P-ATP. The radioactivity on the filter is then measured using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

# In Vitro Bcr-Abl Kinase Assay Protocol

This is a more specific protocol for assessing the inhibition of Bcr-Abl.[2][4]

• Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from cell lysates of a Bcr-Abl-positive cell line (e.g., K562) using an anti-Abl antibody. The immune complexes are collected on protein A-Sepharose beads.



- Washing: The beads are washed multiple times with lysis buffer and then with a specific kinase assay buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).
- Kinase Reaction: The kinase assay is performed by resuspending the beads in the kinase buffer containing the test compound (PD 173955 or its analog) and initiating the reaction with the addition of [y-32P]ATP.
- Incubation: The reaction is incubated for 15-60 minutes at 30°C.
- Termination and Visualization: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE, the gel is dried, and the phosphorylation of Bcr-Abl (autophosphorylation) is visualized by autoradiography.[2]

# Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PD 173955 and a typical workflow for kinase selectivity profiling.



Click to download full resolution via product page

Caption: A typical experimental workflow for kinase selectivity profiling.





Click to download full resolution via product page

Caption: The Bcr-Abl signaling pathway, a primary target of PD 173955.[10][11][12][13]





Click to download full resolution via product page

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.[14][15][16][17]



## Conclusion

PD 173955 is a well-characterized, potent inhibitor of Bcr-Abl, Src family kinases, and c-Kit. While a comprehensive kinase selectivity profile for a specific compound designated "PD 173955 analog 1" is not publicly available, an in silico study suggests it may act as an inhibitor of EGFR.[9] This highlights a potential shift in the selectivity profile compared to the parent compound. Further experimental validation is necessary to confirm this predicted activity and to fully characterize the selectivity of this analog across the human kinome. The protocols and pathway diagrams provided in this guide offer a framework for such investigations and for understanding the biological context of these compounds.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New effective inhibitors of the Abelson kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Kinase Inactive PD173955 Analogues for Reducing Production of Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular pathways: BCR-ABL PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]



- 13. aacrjournals.org [aacrjournals.org]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal Transduction by Vascular Endothelial Growth Factor Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF Pathway | Thermo Fisher Scientific US [thermofisher.com]
- 17. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [PD 173955 analog 1 kinase selectivity profile].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2956238#pd-173955-analog-1-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com